![molecular formula C14H13ClO B6371637 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% CAS No. 1261893-41-7](/img/structure/B6371637.png)
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%
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Overview
Description
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is a chemical compound that has been used in scientific research for a variety of purposes. It is commonly used for its properties as a synthetic intermediate in organic synthesis and as a reagent for the preparation of various compounds. 5-CMP-2-MP has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the preparation of various compounds, such as 2-chloro-3-methylphenol, 4-chloro-2-methylphenol, and 3-chloro-2-methyl-4-hydroxybenzoic acid. It has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% is not entirely known. However, it is believed that the compound interacts with various biochemical pathways in the body. It is thought to interact with enzymes, hormones, and other molecules in the body, leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% are not well understood. However, some studies have suggested that the compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been suggested that 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% may have an effect on the immune system, as well as on the nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its ability to react with various compounds. However, there are also some limitations to using 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% in laboratory experiments. For example, the compound is not very stable and has a short shelf life. Additionally, the compound has not been extensively studied, so its biochemical and physiological effects are not well understood.
Future Directions
There are a number of potential future directions for research involving 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95%. One potential direction is to further study the compound’s biochemical and physiological effects. Additionally, further research could be done to explore the compound’s potential uses in the synthesis of other compounds and in the study of various diseases and conditions. Additionally, further research could be done to explore the compound’s potential use in drug development. Finally, further research could be done to explore the compound’s potential use in the development of new technologies and materials.
Synthesis Methods
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% can be achieved through a variety of methods. One method involves the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of a base catalyst. This reaction produces 5-(3-Chloro-2-methylphenyl)-2-methylphenol, 95% as a product. Other methods include the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of an acid catalyst, or the reaction of 3-chloro-2-methylphenol with 2-methylphenol in the presence of a Lewis acid.
properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(15)10(12)2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUNLZKWYBIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683854 |
Source
|
Record name | 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-41-7 |
Source
|
Record name | 3'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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